molecular formula C6H11ClN2O2 B1436222 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride CAS No. 1657033-44-7

1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride

Cat. No. B1436222
CAS RN: 1657033-44-7
M. Wt: 178.62 g/mol
InChI Key: NYICSQMLSAYFOK-UHFFFAOYSA-N
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Description

1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride is a chemical compound with the CAS Number: 1657033-44-7 . It has a molecular weight of 178.62 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride is 1S/C6H10N2O2.ClH/c9-5-8-4-6 (10-5)1-2-7-3-6;/h7H,1-4H2, (H,8,9);1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride is a solid compound . It has a molecular weight of 178.62 . The compound’s InChI code is 1S/C6H10N2O2.ClH/c9-5-8-4-6 (10-5)1-2-7-3-6;/h7H,1-4H2, (H,8,9);1H .

Scientific Research Applications

Synthesis and Structural Analysis

  • Regioselective Synthesis of Diazaspiro Derivatives

    The compound and its derivatives have been synthesized through regioselective processes. For instance, Farag et al. (2008) reported the synthesis of several 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives via cycloaddition, highlighting the structural versatility of such compounds (Farag, Elkholy, & Ali, 2008).

  • Discovery of Potent Inhibitors

    Kato et al. (2014) identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase (sEH) inhibitors, showcasing the compound's potential in drug development for treating chronic kidney diseases (Kato et al., 2014).

  • Improved Synthesis Methods

    Ji Zhiqin (2004) improved the synthesis of Diazaspiro[4.4] nonane, demonstrating the evolving methodologies in creating these complex structures efficiently (Ji Zhiqin, 2004).

  • Structural Studies for Biological Properties

    Grassi et al. (2002) conducted X-ray crystal-structure analysis of related compounds, underlining the importance of structural characteristics in determining biological activities (Grassi, Cordaro, Bruno, & Nicolò, 2002).

  • Development of Novel Antibacterial and Antifungal Agents

    Rajanarendar et al. (2010) synthesized novel isoxazolyl derivatives, showing significant biological activity against standard strains, indicating the compound's relevance in developing new antimicrobial agents (Rajanarendar, Rao, Shaik, Reddy, & Srinivas, 2010).

properties

IUPAC Name

1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c9-5-8-4-6(10-5)1-2-7-3-6;/h7H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYICSQMLSAYFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CNC(=O)O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride

CAS RN

1657033-44-7
Record name 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1657033-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
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1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
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1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
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Reactant of Route 6
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